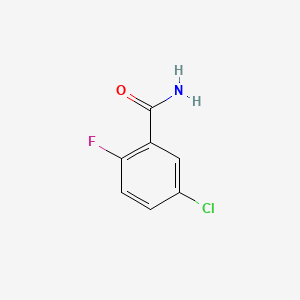

5-Chloro-2-fluorobenzamide

Descripción

Contextualization within Halogenated Benzamide (B126) Research

The study of 5-Chloro-2-fluorobenzamide is best understood within the broader context of halogenated benzamides, a class of compounds extensively investigated for their unique chemical and biological properties.

Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a molecule, is a critical strategy in the chemical sciences. In medicinal chemistry, the incorporation of halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. For instance, the introduction of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. ontosight.aitandfonline.com Halogenated compounds are integral to a significant portion of modern pharmaceuticals, with estimates suggesting that 20-30% of drugs on the market contain fluorine. frontiersin.org The strategic placement of halogens can alter a molecule's reactivity, stability, and bioactivity, making it a powerful tool in drug design. ontosight.ai

In materials science, halogenation is employed to modify the physical and electronic properties of organic compounds. Halogenated molecules are used as flame retardants, imaging agents, and components in the synthesis of polymers and other advanced materials. google.com

The benzamide scaffold is a privileged structure in organic and medicinal chemistry. mdpi.com Benzamides, which are derivatives of benzoic acid, serve as crucial intermediates in a wide array of organic syntheses and are a substructure in many pharmaceutical agents. google.com Their ability to participate in various chemical transformations and their role as a structural motif in biologically active molecules make them a focal point of research. mdpi.com Benzamide derivatives have been investigated for a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai

Research Trajectory and Evolution of this compound Studies

The investigation into this compound is part of a larger trend focusing on the utility of fluorinated organic molecules.

Research into fluorinated organic compounds, including benzamides, has a history spanning several decades. mdpi.com The unique properties conferred by fluorine led to a surge in the development of new fluorinating agents and synthetic methodologies. frontiersin.org This historical development paved the way for the synthesis and exploration of a vast number of fluorinated molecules. The number of published datasets and crystal structures for fluorinated benzamides has grown exponentially over the past three decades, reflecting sustained academic and industrial interest. mdpi.com

Current research involving this compound primarily positions it as a key intermediate in the synthesis of high-value target molecules. It is frequently cited in patent literature as a starting material for the preparation of complex pharmaceutical candidates. For example, it is a documented precursor in the synthesis of selective KRAS G12C inhibitors, which are under investigation for treating cancers such as pancreatic, colorectal, and lung cancer. google.comgoogle.com It has also been used in the synthesis of cannabinoid receptor ligands, which have potential applications in treating pain and inflammatory disorders. google.com The compound's reactivity allows for further molecular elaboration, making it a valuable tool for creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 261762-57-6 |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

Data sourced from crysdotllc.combldpharm.com

Table 2: Spectroscopic Data for this compound and its Derivatives

| Technique | Observation | Reference |

| Mass Spectrometry (ESI, +ve) | m/z: 251.8 [M+H]⁺ (for 4-Bromo-5-chloro-2-fluorobenzamide, a closely related analog) | google.com |

| Mass Spectrometry (ESI) | m/z: 174 [M+H]⁺ (for 4-Chloro-2-fluorobenzamide, an isomer) | google.com |

| ¹H NMR (300 MHz, CDCl₃) | δ ppm 0.98 (d, J=6.74 Hz, 6H), 1.36 (s, 9H), 2.19-2.39 (m, 1H), 4.01 (m, 1H), 4.41 (dd, J=8.93, 4.22 Hz, 1H), 6.30 (s, 1H), 7.02-7.15 (m, 1H), 7.29-7.40 (m, 1H), 7.82-7.98 (m, 1H) (for a derivative of this compound) | google.com |

Applications in Different Research Areas

The primary application of this compound is as a synthetic intermediate. Its utility is demonstrated in its incorporation into larger molecules designed for specific biological targets.

Role as a Precursor in Pharmaceutical Research

KRAS G12C Inhibitors: The compound serves as a starting material for synthesizing complex heterocyclic compounds that act as inhibitors of the KRAS G12C mutant protein. google.comgoogle.com The synthesis often involves an initial reaction to form an amide linkage, followed by further cyclization and substitution reactions.

Cannabinoid Receptor Ligands: this compound is used to prepare ligands that selectively target the CB₂ receptor. google.com These ligands are explored for their potential analgesic and anti-inflammatory effects without the psychoactive side effects associated with CB₁ receptor activation. google.com

ROCK Inhibitors: An analog, 4-[(trans-4-aminocyclohexyl)amino]-5-chloro-2-fluorobenzamide, has been investigated as a ROCK (Rho-associated kinase) inhibitor, a class of compounds with potential applications in inducing pluripotency in cells. epo.org

Future Research Directions

The established utility of this compound as a reactive intermediate suggests several avenues for future research.

Development of Novel Synthetic Methodologies: Further exploration of the reactivity of the C-Cl and C-F bonds, as well as the amide functionality, could lead to new synthetic transformations and the efficient construction of novel molecular scaffolds.

Expansion of Analog Libraries: The compound is an ideal starting point for the synthesis of new libraries of halogenated benzamides. These libraries can be screened against a wide range of biological targets to identify new lead compounds for drug discovery.

Application in Materials Science: While its use has been concentrated in medicinal chemistry, the properties conferred by the chloro- and fluoro-substituents could be exploited in the design of new organic materials with specific electronic or physical properties.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSILFLCXIRODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378581 | |

| Record name | 5-chloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-57-6 | |

| Record name | 5-Chloro-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization in 5 Chloro 2 Fluorobenzamide Research

Advanced Spectroscopic Analyses

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The structure of 5-Chloro-2-fluorobenzamide contains two primary chromophores—functional groups that absorb light in the UV-Vis range: the substituted benzene (B151609) ring and the carbonyl group (C=O) of the amide.

The absorption spectrum is expected to be characterized by two main types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other conjugated π systems. For substituted benzenes, these transitions typically result in strong absorption bands in the UV region. The presence of substituents like chlorine, fluorine, and the amide group on the benzene ring can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and alter the absorption intensity (a hyperchromic or hypochromic effect). utoronto.ca

n → π* Transitions: This type of transition involves moving an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower intensity (molar absorptivity, ε) compared to π → π* transitions. doi.org They often appear as a weak shoulder or a separate band at a longer wavelength than the main π → π* absorption.

While a specific experimental spectrum for this compound is not widely published, data from related aromatic compounds can provide an estimate of its optical properties. For example, benzene exhibits a λmax around 255 nm, and the introduction of substituents modifies this value.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Region | Expected Intensity (ε) |

|---|---|---|---|

| π → π* | Phenyl Ring, Carbonyl Group | 200-300 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |

Note: The values are illustrative and based on typical data for aromatic amides.

Microwave Spectroscopy for Molecular Shape and Rotational Constants

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. It provides exceptionally precise data on the molecule's moments of inertia, from which its three-dimensional structure, including bond lengths and angles, can be determined with high accuracy. youtube.com For a molecule to be microwave active, it must possess a permanent dipole moment, a condition which this compound meets due to its electronegative F, Cl, O, and N atoms.

The analysis of a microwave spectrum yields rotational constants (A, B, C), which are inversely proportional to the principal moments of inertia (Ia, Ib, Ic) along the three principal axes of rotation. Additionally, centrifugal distortion constants can be determined, which account for the slight stretching of bonds as the molecule rotates at higher speeds.

Although a specific microwave spectrum for this compound is not available, studies on the parent molecule, benzamide (B126), offer insight into the type of data obtained. The rotational spectrum of benzamide has been analyzed, providing its rotational and centrifugal distortion constants, as well as information on the motion of the amide group. researchgate.net

Table 2: Ground State Rotational and Centrifugal Distortion Constants for Benzamide (Illustrative Example)

| Parameter | Description | Value (MHz) |

|---|---|---|

| A₀ | Rotational Constant (a-axis) | 2779.67 |

| B₀ | Rotational Constant (b-axis) | 1673.74 |

| C₀ | Rotational Constant (c-axis) | 1045.54 |

| ΔJ | Centrifugal Distortion Constant | 0.000086 |

Source: Data for the parent compound benzamide, intended to illustrate the parameters obtained from microwave spectroscopy. researchgate.net

For this compound, the substitution of hydrogen atoms with heavier chlorine and fluorine atoms would significantly alter the moments of inertia and, consequently, the rotational constants compared to benzamide.

Crystallographic Investigations

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that dictate how molecules pack together to form a crystal lattice.

Table 3: Crystallographic Data for Structurally Related Benzamide Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N-(2,4-difluorophenyl)-2-fluorobenzamide | Monoclinic | Pn | dcu.iemdpi.com |

| 2-Chloro-N-(2,3-dichlorophenyl)benzamide | Monoclinic | P2₁/c | sciengine.com |

These examples suggest that this compound would likely adopt a similar low-symmetry crystal system, such as monoclinic. The space group provides specific information about the symmetry operations (e.g., rotations, reflections, inversions) present within the unit cell.

SCXRD allows for a detailed analysis of the molecule's conformation. The phenyl ring in this compound is expected to be essentially planar. mdpi.com A key conformational parameter for benzamides is the dihedral angle between the plane of the phenyl ring and the plane of the amide group (-CONH₂). This angle is influenced by steric hindrance from the ortho-substituent (the fluorine atom) and by the demands of the crystal packing environment.

In many substituted benzamides, the amide group is twisted out of the plane of the aromatic ring. For example, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the central amide group plane is oriented at approximately 23-24° relative to the two aromatic rings. dcu.ie A similar non-planar conformation would be expected for this compound, which helps to minimize steric repulsion between the ortho-fluorine and the amide group.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of amides and is crucial for the formation of stable, ordered supramolecular assemblies. nih.gov The primary amide group (-CONH₂) of this compound contains two hydrogen-bond donors (the N-H protons) and a strong hydrogen-bond acceptor (the carbonyl oxygen).

The most common and robust hydrogen-bonding motif in primary amides is the formation of centrosymmetric dimers or extended chains through N-H···O interactions. nih.gov In this interaction, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

Beyond these strong amide-amide interactions, weaker hydrogen bonds often play a significant role in stabilizing the crystal packing. Given the substituents on this compound, the following weaker interactions are plausible:

C-H···O Interactions: Aromatic C-H groups can act as weak hydrogen bond donors to the carbonyl oxygen.

C-H···F Interactions: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor for aromatic or amide C-H/N-H donors. mdpi.com

Table 4: Typical Hydrogen Bond Geometries in Crystalline Benzamides

| Donor-H···Acceptor | Description | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

|---|---|---|---|

| N-H···O=C | Amide-Amide Interaction | 2.8 - 3.1 | 150 - 180 |

| C-H···O=C | Phenyl to Carbonyl | 3.1 - 3.5 | 120 - 160 |

Note: These values represent typical ranges observed in related crystal structures and are for illustrative purposes.

The interplay of these strong and weak hydrogen bonds, along with other non-covalent forces, directs the assembly of individual molecules into a unique and stable three-dimensional crystal lattice.

Molecular Stacking and Ring-Ring Stacking Contacts

The molecular assembly in such crystals is often driven by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions. nih.govchemrxiv.org The presence of both an electron-donating π-system (the benzene ring) and electronegative halogen atoms (chlorine and fluorine) allows for a variety of stacking configurations.

Key Interaction Types:

π-π Stacking: Aromatic rings can stack in parallel, often in an offset or displaced arrangement to minimize π-π repulsion and maximize favorable π-σ attractions. researchgate.netlibretexts.org The degree of stacking is influenced by the electronic nature of the ring; the electron-withdrawing effects of the chlorine and fluorine atoms in this compound would modulate the quadrupole moment of the aromatic ring, influencing its preferred stacking geometry with neighboring molecules.

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of an adjacent molecule.

Halogen···π Interactions: The chlorine atom in one molecule can interact with the electron-rich π-face of an aromatic ring of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms attached to the aromatic ring can engage in weak hydrogen bonds with the π-face of an adjacent ring.

These interactions are not mutually exclusive and often work cooperatively to create a stable, densely packed crystal structure. chemrxiv.org The interplay between traditional hydrogen bonds (e.g., N-H···O involving the amide groups) and these weaker stacking forces determines the final polymorphic form of the compound.

Comparison with Isomorphous and Halogenated Analogs

The study of structurally similar molecules provides valuable insight into the likely solid-state behavior of this compound. Analysis of halogenated analogs in the Cambridge Structural Database (CSD) reveals common packing motifs and interaction patterns. nih.gov

Other related structures, such as 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide and 2-bromo-N-(2,4-dichlorophenyl)benzamide , also exhibit complex networks of non-covalent interactions that define their crystal packing. mdpi.com The specific type and position of the halogen substituents significantly influence the molecular conformation and the resulting supramolecular synthons. The substitution pattern on the phenyl ring alters the molecule's electrostatic potential, leading to different preferred arrangements and potentially giving rise to polymorphism, where the same compound crystallizes in different forms. chemrxiv.org

Table 1: Intermolecular Interaction Data for an Analogous Compound

| Compound Name | Interaction Type | Atom···Centroid (Cg) Distance (Å) | Reference |

| 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide | Chlorine···π | 3.729 | researchgate.net |

| 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide | Fluorine···π | 3.755 | researchgate.net |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

A PXRD experiment involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at different angles (2θ). libretexts.orgyoutube.com The resulting pattern of diffraction peaks is a unique fingerprint for a specific crystalline solid. americanpharmaceuticalreview.comunits.it

Applications in the Study of this compound:

Form Identification: The PXRD pattern of this compound can serve as a definitive identifier for its specific crystalline form. Any variation in the crystal packing (i.e., a different polymorph) would result in a distinctly different diffraction pattern, with peaks at different 2θ angles and with different relative intensities. americanpharmaceuticalreview.com

Purity Analysis: PXRD can be used to assess the phase purity of a bulk sample. The presence of an undesired polymorph or an impurity with a different crystal structure would be detectable as an additional set of peaks in the diffractogram.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous (non-crystalline) material. Crystalline materials produce a pattern of sharp, well-defined peaks, whereas amorphous solids yield a broad, diffuse halo.

Stability Studies: By monitoring the PXRD pattern of a sample over time or under different temperature and humidity conditions, researchers can detect solid-state phase transitions, such as a change from one polymorph to another or degradation of the crystalline structure. nih.gov

For halogenated benzamides, PXRD is a crucial tool during solid form screening to identify new polymorphs, salts, or co-crystals and to ensure batch-to-batch consistency in manufacturing processes. americanpharmaceuticalreview.comnih.gov

Advanced Computational Studies of 5 Chloro 2 Fluorobenzamide

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are fundamental to understanding the intrinsic characteristics of 5-Chloro-2-fluorobenzamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(d,p), are instrumental in determining its optimized geometry, electronic properties, and spectroscopic features. researchgate.netruc.dk

Key insights derived from DFT studies include:

Geometric Parameters : Precise calculations of bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Electronic Properties : Analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps determine the molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals is a critical parameter in predicting molecular behavior. researchgate.net

Spectroscopic Analysis : Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign vibrational modes. nih.govnih.gov

Molecular Electrostatic Potential (MEP) : MEP maps reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. This is crucial for understanding how the molecule interacts with other chemical species. researchgate.net

Molecular Docking Simulations in Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govsemanticscholar.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. The simulation places the ligand into the binding site of the protein and scores the different poses based on their binding energy. researchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. pensoft.net

These simulations also provide a detailed map of the interaction sites, identifying key amino acid residues within the protein's active site that interact with the ligand. nih.gov The types of interactions predicted include:

Hydrogen Bonds : Crucial for specificity and stability.

Electrostatic Interactions : Occur between charged or polar groups.

Computational methods can be used to scan for potential mutations at the binding interface that could enhance binding affinity or specificity. nih.gov The results of such a study can be summarized to highlight the compound's potential as an inhibitor or modulator of a specific biological target.

Table 1: Illustrative Example of Molecular Docking Results for this compound with Hypothetical Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Target A | 1XYZ | -8.5 | Arg120, Tyr250 | Hydrogen Bond, Pi-Pi Stacking |

| Target B | 2ABC | -7.9 | Leu54, Val101 | Hydrophobic |

| Target C | 3DEF | -8.2 | Ser98, Asn150 | Hydrogen Bond |

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify all possible low-energy spatial arrangements (conformers). wustl.edu

Methods like the low-mode search (LMOD) can efficiently explore the conformational space of both cyclic and acyclic molecules without the need to define specific rotatable bonds. wustl.edu Such analyses determine the relative stability of different conformers and the energy barriers for interconversion between them. For molecules with flexible bonds, like the C-N amide bond in this compound, this analysis is critical for understanding which shapes the molecule is likely to adopt in different environments. frontiersin.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of how molecules pack in the solid state.

The analysis generates several key outputs:

d_norm surfaces : These surfaces are colored to show intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii, highlighting regions of significant intermolecular interaction. nih.govmdpi.com

2D Fingerprint Plots : These plots provide a quantitative summary of the different types of intermolecular contacts, breaking down the Hirshfeld surface into contributions from specific atom pairs (e.g., H···H, C···H, O···H, Cl···H). nih.govnih.gov

For this compound, this analysis would reveal the relative importance of different non-covalent interactions, such as hydrogen bonding and van der Waals forces, in stabilizing the crystal structure. nih.gov The percentage contribution of each interaction type can be precisely calculated, offering a detailed picture of the crystal packing environment. nih.gov

Table 2: Hypothetical Hirshfeld Surface Analysis Data for this compound, Showing Percentage Contributions of Intermolecular Contacts.

| Interaction Type | Contribution (%) |

| H···H | 35.5% |

| C···H / H···C | 18.2% |

| O···H / H···O | 15.8% |

| Cl···H / H···Cl | 11.5% |

| F···H / H···F | 9.0% |

| C···C | 4.5% |

| Other | 5.5% |

Biological Activity and Mechanistic Research on 5 Chloro 2 Fluorobenzamide Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The unique chemical structure of 5-chloro-2-fluorobenzamide, featuring both chloro and fluoro substituents on the benzene (B151609) ring, enhances its reactivity and selectivity, making it a valuable building block in drug discovery. chemimpex.com Researchers have synthesized and characterized numerous derivatives, such as esters, hydrazides, and hydrazones, to explore their potential as novel therapeutic agents. lew.roresearchgate.net These synthetic efforts aim to create compounds with improved efficacy and specific biological targets. chemimpex.com

A closely related compound, 5-Chloro-2-fluoro-benzamidine hydrochloride, is widely recognized as a critical intermediate in the synthesis of pharmaceuticals. chemimpex.com Its role as a versatile building block is crucial in the development of new therapeutic agents designed to target specific enzymes and receptors. chemimpex.com The utility of this and similar intermediates allows for the construction of more complex, pharmacologically active molecules. chemimpex.com

Derivatives based on the benzamide (B126) and related scaffolds have shown significant potential as inhibitors of various enzymes.

Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a key strategy in cancer therapy. While not direct this compound derivatives, structurally related compounds have demonstrated potent multi-kinase inhibition. For instance, a 5-hydroxybenzothiophene hydrazide derivative, compound 16b , emerged as a potent inhibitor of several kinases crucial to cancer progression. nih.gov This highlights the potential for amide and hydrazide-containing scaffolds to be developed into effective kinase inhibitors. nih.gov

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from PubMed Central. nih.gov

Ion channels, which are essential for numerous physiological processes, represent another important class of drug targets. nih.gov The modulation of these channels is a key mechanism for many therapeutic agents. nih.gov

Interaction with Specific Protein Targets

The biological activity of this compound derivatives is defined by their interaction with specific protein targets. As explored in the preceding sections, these targets primarily include enzymes and ion channels.

Enzyme Targets:

Kinases: Derivatives have shown inhibitory action against a panel of kinases, including Clk1, Clk4, DRAK1, Dyrk1A, Dyrk1B, and Haspin , which are involved in cellular regulation and are often dysregulated in cancers. nih.gov

α-Glucosidase and α-Amylase: Certain sulfonamide-benzamide derivatives are potent inhibitors of these enzymes, which are key targets in the management of type 2 diabetes. nih.gov

Pharmacological Properties and Efficacy Studies

Efficacy studies have demonstrated the tangible pharmacological effects of various this compound derivatives, quantifying their potential as therapeutic agents.

Research has shown significant antidiabetic potential in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. These compounds were evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. One compound in particular, 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide), was found to be a highly potent inhibitor of both enzymes, showing significantly greater activity than the standard drug, acarbose. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Compound 5o | α-Amylase | 0.90 ± 0.31 |

| α-Glucosidase | 10.75 ± 0.52 | |

| Acarbose (Standard) | α-Amylase | 5.60 ± 0.30 |

| α-Glucosidase | 39.48 ± 0.80 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from PubMed Central. nih.gov

In the area of antimicrobial research, novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have been synthesized and evaluated. nih.gov The derivative 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), demonstrating notable efficacy. nih.govresearchgate.net

| Compound | Bacterial Strain | MIC (µmol/L) |

|---|---|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62 - 31.25 |

| Methicillin-resistant S. aureus | 15.62 - 31.25 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data sourced from ResearchGate and PubMed. nih.govresearchgate.net

Furthermore, anticancer properties have been observed. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells in a dose-dependent manner. nih.gov These findings underscore the broad therapeutic potential of chemically modifying the 5-chloro-benzamide core structure.

Anti-inflammatory Activity

Research into related chloro- and fluoro-substituted heterocyclic compounds has revealed significant anti-inflammatory properties. A series of 5-chloro-2(3H)-benzoxazolone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net In a carrageenan-induced hind paw edema test in mice, one of the synthesized compounds demonstrated prolonged anti-inflammatory effects. researchgate.net

Similarly, derivatives of indole-2-formamide benzimidazole[2,1-b]thiazole have been designed and synthesized to assess their impact on the production of pro-inflammatory cytokines. rsc.org The findings indicated that most of these compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org Compound 13b from this series was identified as the most potent anti-inflammatory agent among those tested and was found to be non-toxic in cytotoxicity assays. rsc.org

Further studies on substituted fluorobenzimidazoles identified them as inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.gov Certain compounds in this class showed potent in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema assay, with efficacy comparable to the standard drug ibuprofen. nih.gov

Table 1: Anti-inflammatory Activity of Related Benzamide Derivatives

| Compound Class | Biological Model | Key Findings | Reference |

| 5-Chloro-2(3H)-benzoxazolone derivatives | Carrageenan-induced paw edema (mice) | Showed prolonged anti-inflammatory activity. | researchgate.net |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-stimulated RAW264.7 cells | Effectively inhibited the production of pro-inflammatory cytokines NO, IL-6, and TNF-α. | rsc.org |

| Substituted fluorobenzimidazoles | Carrageenan-induced paw edema (rats) | Exhibited potent inhibition of edema, comparable to ibuprofen; inhibited 5-LOX and sEH enzymes. | nih.gov |

Anticancer Activity

Derivatives incorporating the 5-chloro-benzamide structure have demonstrated significant potential as anticancer agents. A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives was synthesized and evaluated for antiproliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. unisa.edu.au One of the most potent compounds, 4j , was further tested against a panel of cancer cell lines and showed the highest sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells. unisa.edu.au Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in these pancreatic cancer cells. unisa.edu.au

In another study, N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs were investigated for their activity against the Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. nih.gov All tested derivatives inhibited the viability of these cancer cells in a dose-dependent manner. nih.gov The derivatives with chloride substitutes caused a significant decrease in cell growth, leading to a transient cell-cycle delay at lower concentrations and cell death at higher concentrations. nih.gov

Furthermore, research into 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives identified them as potent anticancer agents that function through the inhibition of the ROR1 receptor tyrosine kinase, which is overexpressed in several types of cancer. researchgate.net

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamides | MIA Pa-Ca-2 (Pancreatic) | Induced apoptosis and G2/M cell cycle arrest. | unisa.edu.au |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs | Jurkat (T-cell lymphoma), HL-60RG (Leukemia) | Inhibited cell viability dose-dependently; caused cell cycle delay and cell death. | nih.gov |

| 3-(2-Aminobenzo[d]thiazol-5-yl) benzamide derivatives | HCT116 (Colon) | Exhibited potent anticancer activity via ROR1 inhibition. | researchgate.net |

Antimicrobial Activity (Antibacterial and Antifungal)

The structural motif of 5-chloro-substituted benzamides has been utilized in the development of novel antimicrobial agents. A study focused on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold yielded a particularly active compound, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide . nih.gov This derivative was found to be the most active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 μmol/L. nih.gov The efficacy against other bacterial and fungal strains was weaker. nih.gov

In a different approach, a series of fluorobenzoylthiosemicarbazides and their cyclic 1,2,4-triazole (B32235) analogs were synthesized and tested for antibacterial activity against Gram-positive bacteria. semanticscholar.org While the 1,2,4-triazole derivatives were inactive, the parent thiosemicarbazides showed that antibacterial response was highly dependent on the substitution pattern. semanticscholar.org Trifluoromethyl derivatives were particularly active against both reference and pathogenic clinical isolates of S. aureus, with MIC values from 7.82 to 31.25 µg/mL. semanticscholar.org

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Microorganism(s) | Activity | Reference |

| 5-Chloro-2-hydroxybenzamide sulfonamide | Staphylococcus aureus (including MRSA) | MIC: 15.62-31.25 μmol/L | nih.gov |

| Fluorobenzoylthiosemicarbazides | Gram-positive bacteria, S. aureus clinical isolates | MIC: 7.82-31.25 µg/mL | semanticscholar.org |

Radioprotective Effects of Related Derivatives

Benzamide analogs, including nicotinamide, have been investigated for their ability to enhance the efficacy of radiation treatment. nih.gov These compounds can act as radiosensitizers, specifically by overcoming the resistance of hypoxic (oxygen-deficient) tumor cells to radiation. nih.gov Early research suggested that these agents might work by inhibiting DNA repair mechanisms. nih.gov However, more recent studies in murine tumors have demonstrated that the primary mode of action is a reduction in tumor hypoxia. nih.gov Specifically, these benzamide analogs prevent transient stoppages in microregional blood flow, thereby inhibiting the development of acute hypoxia and making cancer cells more susceptible to radiation damage. nih.gov This effect has been shown to be greater in tumors compared to normal tissues. nih.gov

Mechanism of Action Elucidation

Investigations into the mechanisms of action for this compound derivatives have identified specific molecular targets and pathways that are modulated by these compounds.

Molecular Target Identification

The biological effects of these derivatives are often traced back to their interaction with specific enzymes or receptors.

Anticancer Targets : For certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives , the molecular target has been identified as the ROR1 receptor tyrosine kinase, an oncoembryonic antigen overexpressed in various cancers. researchgate.net

Anti-inflammatory Targets : Related fluorobenzimidazole compounds exert their anti-inflammatory effects by targeting and inhibiting the enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . nih.gov

Antimicrobial Targets : Computational studies on benzoylselenoureas, which are structurally related to benzamides, suggest that their antifungal activity against Cryptococcus neoformans is due to the inhibition of the enzyme urease . acs.org Molecular modeling indicates a strong affinity for urease, with the compounds coordinating with the Ni(II) center in the enzyme's active site. acs.org

Pathway Modulation

The interaction of these derivatives with their molecular targets initiates a cascade of events that alter cellular signaling pathways.

Anticancer Pathways : A key mechanism for the anticancer activity of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives is the disruption of the cell cycle. unisa.edu.au These compounds were shown to cause an arrest in the G2/M phase of the cell cycle, which ultimately leads to the induction of apoptosis (programmed cell death). unisa.edu.au Other related benzamide derivatives have been developed as potent inhibitors of the Hedgehog signaling pathway , a critical pathway in embryonic development and tumorigenesis. researchgate.net

Anti-inflammatory Pathways : The anti-inflammatory actions are mediated by the downregulation of inflammatory signaling cascades. Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to inhibit the LPS-induced production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α. rsc.org

Radiosensitizing Mechanism : The radioprotective (radiosensitizing) effect of benzamide analogs is achieved by modulating the tumor microenvironment. nih.gov By preventing transient cessations in blood flow, these compounds reduce tumor hypoxia , thereby increasing the effectiveness of radiation therapy. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies explore how modifications to the core molecule, such as altering substituents, impact its efficacy and interaction with biological targets. These investigations are essential for optimizing lead compounds into more potent and selective therapeutic agents.

The nature and position of halogen atoms on a molecular scaffold can dramatically influence its biological properties. Halogenation affects factors such as lipophilicity, electronic distribution, and molecular size, which in turn govern the compound's absorption, distribution, metabolism, and target-binding affinity. nih.govresearchgate.net

Research on various molecular frameworks demonstrates clear correlations between the type of halogen substituent and biological efficacy. In studies on peptoids and flavonoids, a trend was observed where antimicrobial activity increased with the size of the halogen atom, following the order Fluorine < Chlorine < Bromine < Iodine. nih.govresearchgate.net This effect is often linked to increased hydrophobicity and enhanced interactions with biological membranes or target sites. nih.gov For instance, fully halogenated peptoids showed significantly enhanced activity against both wild-type and resistant strains of S. aureus and S. epidermidis. nih.gov The biological effect of halogens appears to be associated with the relative hydrophobicity and self-assembly characteristics of the compounds. nih.gov

In the context of quinone imine derivatives, compounds with the highest number of chlorine atoms exhibited the greatest insecticidal, fungicidal, and herbicidal activity, suggesting that the degree of halogenation is a key determinant of potency. biointerfaceresearch.com The introduction of both bromine and chlorine substituents into a benzylidene group has also been suggested to confer potential antimicrobial activity. researchgate.net These findings underscore that halogen substitution is a powerful tool for modulating the biological activity of derivatives, where both the type of halogen and the extent of substitution are critical variables.

Table 1: Effect of Halogen Type on Antimicrobial Activity in Selected Scaffolds

| Halogen | Relative Size | General Impact on Lipophilicity | Observed Trend in Antimicrobial Activity |

|---|---|---|---|

| Fluorine (F) | Smallest | Variable, can increase or decrease | Often serves as a baseline for activity nih.gov |

| Chlorine (Cl) | Larger than F | Increases | Moderate increase in activity researchgate.netbiointerfaceresearch.com |

| Bromine (Br) | Larger than Cl | Significant increase | High activity observed nih.govresearchgate.net |

Note: This table reflects general trends observed in specific studies on peptoids and flavonoids and may be used to infer potential effects on benzamide derivatives.

The introduction of various functional groups to a core structure is a primary strategy for altering its chemical reactivity and biological profile. researchgate.netfrontiersin.org The amide group (-NHCO-), central to the this compound structure, can readily form hydrogen bonds with target enzymes, a feature beneficial for biological interaction and subsequent biodegradation. nih.gov

Studies on related structures, such as 5-chloro-2-hydroxybenzamide derivatives, have shown that incorporating additional functional groups like sulfonamides can lead to significant antimicrobial activity. researchgate.netnih.gov For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphyloccoccus aureus in one study. nih.gov The presence and arrangement of these functional groups create a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties. mdpi.com The reactivity and biological impact of a molecule are therefore not determined by a single group but by the collective interplay of all functional groups present. eurekaselect.com

Fluorine has become a crucial element in modern drug design due to its unique properties, including its small atomic size and high electronegativity. researchgate.net The substitution of hydrogen with fluorine can profoundly affect a molecule's physicochemical and pharmacokinetic properties. researchgate.netconsensus.app

One of the most significant effects of fluorine substitution is the modulation of lipophilicity, which is a measure of a compound's ability to dissolve in fats, oils, and lipids, and is critical for its ability to cross cell membranes. nih.gov Generally, fluorination of an aromatic ring increases lipophilicity, which can enhance hydrophobic interactions between the drug and its receptor. researchgate.net This enhancement can lead to greater drug uptake and potency. nih.gov However, the relationship is not always straightforward; the position and number of fluorine atoms can lead to complex and sometimes counterintuitive effects on lipophilicity. researchgate.netnih.gov

Beyond lipophilicity, fluorine's electronic properties enable it to participate in electrostatic and hydrogen-bond interactions with biological targets. researchgate.net Its small size ensures that it rarely causes significant steric hindrance, allowing for its strategic placement to improve binding affinity and metabolic stability. researchgate.netresearchgate.net This enhanced stability can result in drugs with longer biological half-lives. researchgate.net

Table 2: Key Effects of Fluorine Substitution in Drug Design

| Property Affected | Consequence of Fluorine Substitution | Reference |

|---|---|---|

| Lipophilicity | Generally increases, enhancing membrane permeation and hydrophobic interactions. | researchgate.netnih.gov |

| Metabolic Stability | C-F bond is stronger than C-H, often blocking metabolic oxidation and increasing drug half-life. | researchgate.net |

| Binding Affinity | Can engage in favorable electrostatic and hydrogen-bonding interactions with target receptors. | researchgate.netconsensus.app |

The cyano group (-C≡N) is a highly versatile functional group that can significantly influence the stability and reactivity of a molecule. Its strong electron-withdrawing nature is a key feature that can be exploited in chemical design. nih.govresearchgate.net

The electron-withdrawing properties of the cyano group can increase the reactivity of adjacent functionalities. nih.gov For instance, in cyano-acrylamides, the cyano group enhances the electrophilicity of the acrylamide, making it more susceptible to nucleophilic attack. nih.gov The reactivity of the nitrile itself can be modulated by nearby substituents; adjacent electron-withdrawing groups can make the nitrile carbon more electrophilic. nih.gov This modulation is critical in the design of both reversible and irreversible inhibitors. nih.gov

In terms of stability, cyano-containing compounds can be susceptible to hydrolysis. Under certain conditions, particularly in the presence of acid, the cyano group can hydrolyze to form an amide adduct. acs.org This transformation highlights a potential instability that must be considered during the design and storage of compounds featuring this group. acs.org The chemistry of cyanamides, which feature a nitrile group attached to a nitrogen atom, further illustrates this reactivity, where the moiety possesses both a nucleophilic amino nitrogen and an electrophilic nitrile unit. nih.gov

Applications Beyond Medicinal Chemistry

Agrochemical Development

The development of novel agrochemicals is a critical area of research to ensure global food security. Halogenated aromatic compounds are frequently utilized as building blocks in the synthesis of new active ingredients for crop protection.

A comprehensive search of publicly available scientific literature and patent databases did not yield specific research detailing the use of 5-Chloro-2-fluorobenzamide in the discovery or development of new herbicides. While related halogenated benzamides and other fluorinated compounds are known to be part of various herbicidal molecules, there is no direct evidence to date of this compound being a key component or intermediate in existing or developmental herbicides.

Materials Science Applications

In the field of materials science, fluorinated organic compounds are of significant interest for creating advanced polymers with specialized properties, such as thermal stability and chemical resistance.

There is currently no available research indicating the use of this compound in the synthesis of polymeric electrolyte membranes for fuel cells. The development of these membranes often involves the use of fluorinated monomers to create robust and highly conductive materials. However, the specific application of this compound for this purpose has not been reported in the scientific literature.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 5-Chloro-2-fluorobenzamide Analogs

The development of novel analogs of this compound is a primary avenue for future research. The goal of such synthetic endeavors is to systematically modify the core structure to enhance biological activity, improve pharmacokinetic properties, and reduce potential off-target effects.

One promising approach involves the substitution at various positions on the benzamide (B126) ring. For instance, the introduction of different functional groups in place of, or in addition to, the existing chloro and fluoro substituents could significantly alter the molecule's electronic and steric properties. This could, in turn, influence its binding affinity and selectivity for biological targets.

Another key area for modification is the amide functional group. The synthesis of N-substituted derivatives, where the amide proton is replaced with a variety of alkyl, aryl, or heterocyclic moieties, could lead to compounds with diverse pharmacological profiles. Research into other substituted benzamides has demonstrated that such modifications can profoundly impact their biological activity, including antimicrobial, anticonvulsant, and anti-inflammatory properties. walshmedicalmedia.comnanobioletters.com For example, a series of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives were synthesized to explore their potential as biologically active compounds. researchgate.net

Furthermore, the principles of bioisosterism can be applied to replace certain atoms or groups with others that have similar physical or chemical properties, with the aim of enhancing the desired biological activity. For example, the replacement of the chlorine atom with other halogens or a trifluoromethyl group could be explored. The synthesis of new fluoro-trifluoromethyl-substituted benzamides has been pursued to develop agents with improved antimicrobial profiles. researchgate.net

The synthesis of these novel analogs will likely employ modern synthetic methodologies, including microwave-assisted synthesis, to accelerate the drug discovery process. nih.gov The characterization of these new chemical entities will rely on a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm their structures.

Advanced Computational Studies for Drug Discovery and Design

In recent years, computer-aided drug discovery (CADD) has become an indispensable tool in the development of new therapeutic agents. beilstein-journals.orgnih.gov Advanced computational studies are poised to play a pivotal role in the future exploration of this compound and its analogs.

Molecular Docking and Virtual Screening:

Molecular docking simulations can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. nih.govresearchgate.net This structure-based drug design (SBDD) approach allows for the rapid screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. beilstein-journals.orgemanresearch.org For instance, if a specific protein target is identified, docking studies can help in understanding the key interactions between the ligand and the protein's active site, guiding the design of more potent inhibitors. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing robust QSAR models for this compound analogs, it will be possible to predict the activity of yet-to-be-synthesized compounds, thereby streamlining the lead optimization process.

Pharmacophore Modeling:

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. emanresearch.org A pharmacophore model derived from active this compound analogs can be used as a 3D query to search for novel scaffolds with similar biological activities in chemical databases.

ADMET Prediction:

A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties for virtual compounds, allowing for the early identification and filtering out of candidates that are likely to fail in later stages of development due to poor pharmacokinetic profiles or toxicity. nih.govemanresearch.org

In-depth Mechanistic Investigations of Biological Activities

While the synthesis of novel analogs and computational predictions are crucial, a deep understanding of the molecular mechanisms underlying the biological activities of this compound and its derivatives is paramount. Future research should focus on elucidating these mechanisms to guide rational drug design and identify potential therapeutic applications.

Target Identification and Validation:

A key objective will be to identify the specific molecular targets through which this compound and its active analogs exert their effects. This can be achieved through a variety of experimental approaches, including affinity chromatography, proteomics, and genetic screening methods. Once a target is identified, its validation as a therapeutically relevant target will be essential.

Elucidation of Signaling Pathways:

Following target identification, it will be important to investigate the downstream signaling pathways that are modulated by the binding of the compound to its target. Techniques such as Western blotting, reporter gene assays, and gene expression profiling can be used to map these pathways. For example, understanding how a compound affects a particular signaling cascade can provide insights into its potential therapeutic efficacy and side effects. The mechanism of action for substituted benzamides often involves the modulation of dopaminergic systems, particularly D2 and D3 receptors, which has implications for their use as antipsychotic and antidepressant agents. nih.gov

Understanding Drug Resistance:

For applications in areas such as oncology or infectious diseases, understanding the potential mechanisms of drug resistance is critical. nih.govdntb.gov.ua In-depth studies could involve generating resistant cell lines or clinical isolates and then using genomic and proteomic approaches to identify the molecular changes that confer resistance. This knowledge can inform the development of next-generation compounds that can overcome or circumvent these resistance mechanisms.

Exploration of New Application Areas for Halogenated Benzamides

The presence of halogen atoms in a molecule can significantly influence its physicochemical properties and biological activity. researchgate.net Halogenated benzamides, as a class, have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. walshmedicalmedia.comresearchgate.netresearchgate.net Future research should explore the potential of this compound and its analogs in new therapeutic areas.

Antimicrobial Agents:

Given that many benzamide derivatives exhibit antimicrobial properties, a systematic evaluation of this compound analogs against a broad panel of bacterial and fungal pathogens is warranted. nanobioletters.comnih.gov The increasing prevalence of antibiotic-resistant strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action. researchgate.netnih.gov

Anticancer Therapeutics:

Substituted benzamides have been investigated for their potential as anticancer agents. researchgate.netresearchgate.net Future studies could explore the antiproliferative activity of novel this compound derivatives in various cancer cell lines and investigate their potential to induce apoptosis or inhibit key signaling pathways involved in cancer progression.

Neurological Disorders:

The benzamide scaffold is present in several drugs used to treat psychiatric disorders. walshmedicalmedia.com The selective modulation of dopamine (B1211576) receptors by substituted benzamides suggests their potential utility in treating a range of neurological and psychiatric conditions. nih.gov Future research could investigate the neuropharmacological profile of this compound analogs to assess their potential as treatments for conditions such as depression, schizophrenia, or neurodegenerative diseases.

Materials Science:

Beyond pharmaceuticals, some benzamide derivatives have found applications in materials science. For instance, the high-strength polymer Kevlar is a polyamide. dcu.ie The unique properties conferred by halogenation could make certain this compound derivatives of interest for the development of new functional materials. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335).

- Waste disposal : Neutralize with 10% NaOH before discarding to hydrolyze reactive groups .

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.